(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol
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Overview
Description
(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol is a chiral compound with significant applications in various fields of scientific research It is characterized by the presence of a nitro group attached to a pyridine ring and an alaninol moiety, which imparts chirality to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol typically involves the following steps:
Nitration of 2-pyridine: The starting material, 2-pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-nitro-2-pyridine.
Reduction of Nitro Group: The nitro group in 5-nitro-2-pyridine is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Alaninol Moiety: The amino group is then reacted with an appropriate chiral alaninol derivative under suitable conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or other reduced forms.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives.
Scientific Research Applications
(S)-(-)-N-(5-Nitro-2-pyridyl)alaninol has diverse applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is employed in studies investigating the biological activity of nitro-pyridine derivatives.
Industrial Applications: The compound is used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-(+)-N-(5-Nitro-2-pyridyl)alaninol: The enantiomer of (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol with similar chemical properties but different biological activity.
5-Nitro-2-pyridinecarboxaldehyde: A related compound with a different functional group but similar nitro-pyridine core.
2-Amino-5-nitropyridine: Another nitro-pyridine derivative with an amino group instead of an alaninol moiety.
Uniqueness
This compound is unique due to its chiral nature and the presence of both a nitro group and an alaninol moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-[(5-nitropyridin-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-6(5-12)10-8-3-2-7(4-9-8)11(13)14/h2-4,6,12H,5H2,1H3,(H,9,10)/t6-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUIXZIUISLXKT-LURJTMIESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659938 |
Source
|
Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115416-52-9 |
Source
|
Record name | (2S)-2-[(5-Nitropyridin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What computational methods were employed to investigate (S)-(-)-N-(5-Nitro-2-pyridyl)alaninol, and what molecular properties did they aim to elucidate?
A1: The research utilized Density Functional Theory (DFT) calculations to analyze this compound. [] This method is particularly valuable for predicting molecular properties. The study specifically aimed to determine:
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